1,3-Dioxolane-2,2-diacetic acid, diethyl ester

Organic synthesis Medicinal chemistry Protecting group strategy

1,3-Dioxolane-2,2-diacetic acid diethyl ester (CAS: 71022-90-7), also named diethyl 2,2′-(1,3-dioxolane-2,2-diyl)diacetate, is a functionalized 1,3-dioxolane derivative with a molecular formula of C11H18O6 and a molecular weight of 246.26 g/mol. This organic compound features a dioxolane ring structure with dual ethyl ester substituents at the 2-position, rendering it a versatile synthetic intermediate in organic synthesis.

Molecular Formula C11H18O6
Molecular Weight 246.26 g/mol
CAS No. 71022-90-7
Cat. No. B1347613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxolane-2,2-diacetic acid, diethyl ester
CAS71022-90-7
Molecular FormulaC11H18O6
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(OCCO1)CC(=O)OCC
InChIInChI=1S/C11H18O6/c1-3-14-9(12)7-11(16-5-6-17-11)8-10(13)15-4-2/h3-8H2,1-2H3
InChIKeyYNNQXNJEKFCZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxolane-2,2-diacetic acid diethyl ester (CAS 71022-90-7): Technical Procurement Specifications for Chemical Sourcing


1,3-Dioxolane-2,2-diacetic acid diethyl ester (CAS: 71022-90-7), also named diethyl 2,2′-(1,3-dioxolane-2,2-diyl)diacetate, is a functionalized 1,3-dioxolane derivative with a molecular formula of C11H18O6 and a molecular weight of 246.26 g/mol . This organic compound features a dioxolane ring structure with dual ethyl ester substituents at the 2-position, rendering it a versatile synthetic intermediate in organic synthesis . For procurement purposes, standard commercial purity specifications typically range from 95% to 98%, and the compound is supplied as a colorless to pale yellow liquid .

Why 1,3-Dioxolane-2,2-diacetic acid diethyl ester (CAS 71022-90-7) Cannot Be Substituted with Alternative Dioxolane Derivatives


1,3-Dioxolane-2,2-diacetic acid diethyl ester exhibits critical structural and physicochemical features that render generic substitution with other dioxolane derivatives inadvisable in specific synthetic and application contexts. Unlike its diacid analog (CAS 5694-91-7) which possesses two acidic protons, the diethyl ester is non-acidic, displays lower polarity, and exhibits higher volatility, making it exclusively suitable for reactions requiring neutral, non-polar conditions . Compared with the dimethyl ester analog (CAS 6506-31-6), the diethyl ester possesses a higher molecular weight and altered lipophilicity, which directly impacts its solubility profile in organic media and its behavior in chromatographic purification [1][2]. The substitution pattern at the 2-position of the dioxolane ring confers unique steric and electronic properties that cannot be replicated by simple solvent-grade dioxolanes such as 1,3-dioxolane (CAS 646-06-0), which lacks the dual ester functionality essential for further derivatization [1].

Quantitative Differentiation of 1,3-Dioxolane-2,2-diacetic acid diethyl ester (CAS 71022-90-7) Against Closest Analogs


Diethyl Ester vs. Diacid Form: Differential LogP, Molecular Weight, and Reactivity for Non-Polar Synthetic Routes

The diethyl ester (CAS 71022-90-7) exhibits a calculated LogP of approximately 0.64, representing a substantial increase in lipophilicity relative to the diacid form (CAS 5694-91-7) which has a LogP of -0.68 [1]. This difference of 1.32 LogP units translates to approximately 20-fold higher partitioning into non-polar organic phases. The diethyl ester possesses a molecular weight of 246.26 g/mol compared with 190.15 g/mol for the diacid, reflecting the replacement of two acidic protons with ethyl ester groups . The diacid form requires handling under conditions that accommodate its acidity (two carboxylic acid groups with hydrogen bond donor count of 2) .

Organic synthesis Medicinal chemistry Protecting group strategy

Diethyl Ester vs. Dimethyl Ester: Comparative Boiling Point and Volatility for Thermal Processing

1,3-Dioxolane-2,2-diacetic acid diethyl ester exhibits a boiling point of 300.5 ± 17.0 °C at 760 mmHg [1]. This boiling point is substantially higher than would be anticipated for the dimethyl ester analog (CAS 6506-31-6, MW = 218.20 g/mol) [2], consistent with the increased molecular weight (ΔMW = 28.06 g/mol) and the additional methylene units contributed by the ethyl ester moieties. The diethyl ester also displays a flash point of 127.9 ± 21.0 °C [1].

Chemical engineering Process chemistry Distillation

Synthetic Yield Benchmark: Optimized Ketalization Protocol Yielding 42% for Diethyl Ester

A documented synthetic procedure for 1,3-dioxolane-2,2-diacetic acid diethyl ester employs diethyl 1,3-acetonedicarboxylate (12 g, 59.3 mmol) reacted with ethylene glycol (9.93 mL, 178 mmol) in the presence of p-toluenesulfonic acid monohydrate (564 mg, 2.97 mmol) as an acid catalyst, refluxed in benzene (80 mL) with azeotropic water removal over 10 hours . Following workup and flash chromatographic purification (10-40% EtOAc in heptanes), the diethyl ester was isolated in 42% yield . Product identity was confirmed by LCMS (m/z 247.2, MH+) and 1H NMR (400 MHz, CDCl3): δ 4.17 (q, J=7.04 Hz, 4H), 4.03 (s, 4H), 2.95 (s, 4H), 1.27 (t, J=7.24 Hz, 6H) .

Synthetic methodology Process optimization Reaction engineering

Dioxolane Ring Hydrolysis Kinetics: Class-Level pH-Rate Profile and Implications for Diethyl Ester Stability

The pH-rate profiles for hydrolysis of 1,3-dioxolanes and 1,3-dioxanes have been systematically characterized, demonstrating that the log of the pseudo-first-order rate constant (k_obsd) exhibits a linear relationship with pH (slope ≈ -1.0) in the absence of carboxyl substitution, indicative of specific acid catalysis [1]. For carboxyl-substituted dioxolanes, the pH-log k_obsd profile displays a characteristic plateau region superimposed upon the specific acid-catalyzed region, followed by a descending leg at lower acidity (approximate slope of -1.0) [1]. The mechanism has been established as specific acid-catalyzed hydrolysis of the carboxylate anion form rather than participation by the undissociated carboxyl group [1].

Stability studies Hydrolytic degradation Formulation science

Optimal Research and Industrial Application Scenarios for 1,3-Dioxolane-2,2-diacetic acid diethyl ester (CAS 71022-90-7)


Non-Polar Synthetic Intermediate for Multi-Step Organic Synthesis

Based on its calculated LogP of 0.64 and absence of acidic protons, 1,3-dioxolane-2,2-diacetic acid diethyl ester is optimally suited as a protected synthetic intermediate in non-polar reaction media where the diacid analog (LogP = -0.68) would exhibit insufficient solubility or undesired acid-base reactivity. The dual ester functionality enables selective reduction to the corresponding diol or hydrolysis to regenerate the diacid for downstream derivatization, providing orthogonal protecting group strategy options. The 42% benchmark yield for ketalization from diethyl 1,3-acetonedicarboxylate establishes a reproducible synthetic entry point for laboratory-scale preparation .

Thermal Processing and High-Temperature Reaction Conditions

The diethyl ester's boiling point of 300.5 ± 17.0 °C and flash point of 127.9 ± 21.0 °C at atmospheric pressure render it suitable for reactions requiring elevated temperatures that would exceed the operational limits of the more volatile dimethyl ester analog. The additional thermal stability window provides greater safety margins during heating and distillation operations. Procurement of material with ≥97% purity (as supplied by vendors with batch-specific NMR, HPLC, and GC analytical documentation) is advised to ensure consistent thermal behavior [1].

Chromatographic Purification with Predictable Retention Behavior

The 1.32 LogP unit difference between the diethyl ester and its diacid analog translates to significantly altered chromatographic retention on reversed-phase silica gel. The documented flash chromatographic purification protocol (10-40% EtOAc in heptanes) demonstrates that the diethyl ester elutes under moderately non-polar conditions, facilitating clean separation from polar impurities and unreacted starting materials. This predictable retention behavior enables robust purification method development in both academic and industrial synthetic workflows .

Stability-Sensitive Formulations Requiring Controlled Hydrolytic Degradation

The class-level understanding of 1,3-dioxolane hydrolysis kinetics—specifically the pH-dependent rate profile characterized by specific acid catalysis (slope ≈ -1.0)—provides a framework for predicting the hydrolytic stability of the diethyl ester under various pH conditions. This knowledge supports formulation decisions in applications where the dioxolane ring may serve as a protective group requiring acid-labile cleavage under controlled conditions, or alternatively where long-term stability in neutral-to-basic aqueous environments is required [2].

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